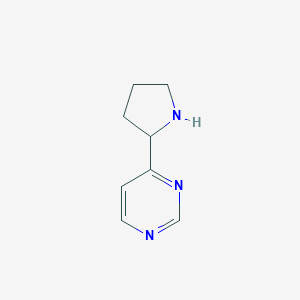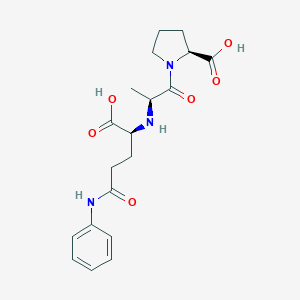
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline, also known as NCPP, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a specific method that involves the combination of different chemicals.
Wissenschaftliche Forschungsanwendungen
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has been studied extensively for its potential applications in various fields, including drug delivery, tissue engineering, and bioimaging. In drug delivery, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a carrier for drugs due to its ability to penetrate cell membranes. In tissue engineering, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a scaffold material due to its biocompatibility and ability to promote cell adhesion. In bioimaging, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline can be used as a contrast agent due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline is not fully understood, but it is believed to be due to its ability to interact with cell membranes and promote cellular uptake. N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has also been shown to have anti-inflammatory properties and can modulate the immune system.
Biochemical and Physiological Effects:
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has been shown to have various biochemical and physiological effects, including promoting cell proliferation, reducing inflammation, and modulating the immune system. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline has several advantages for lab experiments, including its biocompatibility, stability, and ease of synthesis. However, there are also limitations, such as the high cost of synthesis and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for N-(1-Carboxy-3-carboxanilidopropyl)alanylproline research, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with different cell types. Additionally, the use of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline in combination with other drugs or therapies may also be explored to enhance its efficacy.
In conclusion, N-(1-Carboxy-3-carboxanilidopropyl)alanylproline is a peptide with significant potential for various scientific research applications. Its ability to promote cellular uptake, reduce inflammation, and modulate the immune system make it an attractive candidate for drug delivery, tissue engineering, and bioimaging. Although there are limitations to its use in lab experiments, the future directions for N-(1-Carboxy-3-carboxanilidopropyl)alanylproline research are promising, and further investigation may lead to new discoveries and applications in the field of biotechnology.
Synthesemethoden
The synthesis of N-(1-Carboxy-3-carboxanilidopropyl)alanylproline involves the combination of three different chemicals, namely, N-carboxyanhydride (NCA), L-alanine, and L-proline. The reaction takes place in a solvent, typically dimethylformamide (DMF), at a specific temperature and with the addition of a catalyst. The resulting product is then purified using various techniques, such as high-performance liquid chromatography (HPLC) and lyophilization.
Eigenschaften
CAS-Nummer |
110351-42-3 |
|---|---|
Produktname |
N-(1-Carboxy-3-carboxanilidopropyl)alanylproline |
Molekularformel |
C19H25N3O6 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(1S)-4-anilino-1-carboxy-4-oxobutyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O6/c1-12(17(24)22-11-5-8-15(22)19(27)28)20-14(18(25)26)9-10-16(23)21-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,20H,5,8-11H2,1H3,(H,21,23)(H,25,26)(H,27,28)/t12-,14-,15-/m0/s1 |
InChI-Schlüssel |
WURJETPEVFGNGA-QEJZJMRPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC(=O)NC2=CC=CC=C2)C(=O)O |
Andere CAS-Nummern |
110351-42-3 |
Synonyme |
N-(1-carboxy-3-carboxanilidopropyl)alanylproline RAC X 65 RAC-X-65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





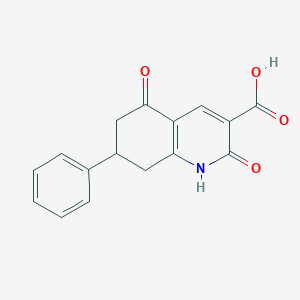
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-ol](/img/structure/B9250.png)
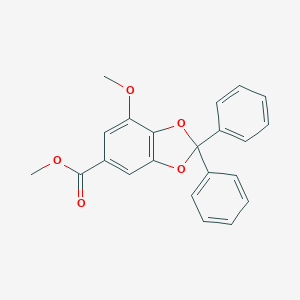

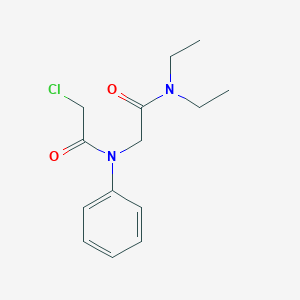
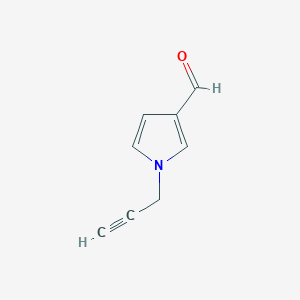
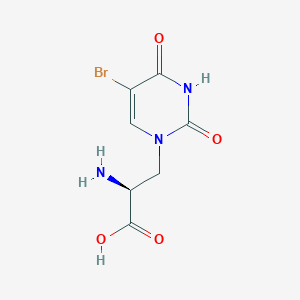
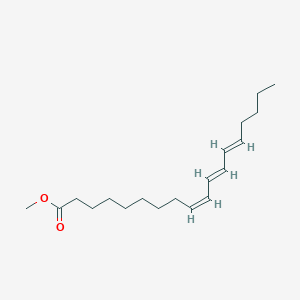
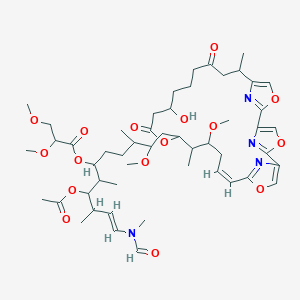
![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)
![2-[(2,6-Dimethylphenyl)carbamoylmethoxy]ethyl-diethyl-azanium chloride](/img/structure/B9264.png)
